molecular formula C10H17N B13256146 N-cyclopropylbicyclo[2.2.1]heptan-2-amine

N-cyclopropylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B13256146
M. Wt: 151.25 g/mol
InChI Key: IBNQCEZXFFVEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropylbicyclo[2.2.1]heptan-2-amine is a novel chemical entity based on a bicyclic framework and is offered for research and development purposes. This compound falls within a class of bicyclo[2.2.1]heptanamine derivatives that are the subject of ongoing scientific investigation due to their potential biological activities . As a synthetic building block, its rigid norbornane scaffold combined with the cyclopropylamine substitution makes it a compound of interest in various research fields, including medicinal chemistry and drug discovery. Research Applications and Potential This amine is designed for use in laboratory research only. Preliminary investigations into related structural analogues suggest potential research applications in several therapeutic areas, such as renal (kidney) disorders, Parkinson's disease, and neurodegenerative conditions . The mechanism of action for this specific compound is not fully elucidated and remains an area for researchers to explore. Its value lies in its unique molecular structure, which can be utilized to study structure-activity relationships (SAR), probe biological pathways, or serve as a precursor in the synthesis of more complex molecules. Handling and Safety Researchers handling this compound should refer to the Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

N-cyclopropylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C10H17N/c1-2-8-5-7(1)6-10(8)11-9-3-4-9/h7-11H,1-6H2

InChI Key

IBNQCEZXFFVEOB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CC3CCC2C3

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Construction of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) system, is a foundational structure in the synthesis of complex molecules. ontosight.aiwpmucdn.com Its unique bridged cyclic structure is typically assembled through powerful cycloaddition reactions, which are then followed by reduction steps to achieve the saturated core and introduce the desired amine functionality.

The Diels-Alder reaction, a [4+2] cycloaddition, stands as the most prominent and efficient method for constructing the bicyclo[2.2.1]heptane framework. ontosight.ai This reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring, which in this case, creates the bridged bicyclic system. ontosight.ai Cyclopentadiene (B3395910) derivatives are frequently used as the diene component in these reactions. acs.org

Intermolecular Diels-Alder reactions provide a direct route to functionalized bicyclo[2.2.1]heptene or bicyclo[2.2.1]heptadiene precursors. The reaction of a cyclopentadiene with a suitable dienophile rapidly generates the core structure. acs.org For instance, the cycloaddition between cyclopentadiene and various activated alkenes yields bicyclo[2.2.1]heptene derivatives that can be further elaborated. nih.govnih.gov A key precursor for the target amine, bicyclo[2.2.1]heptan-2-one, can be synthesized through the Diels-Alder reaction of cyclopentadiene with a ketene (B1206846) equivalent or by subsequent oxidation of the resulting bicycloalkene. The strategic selection of dienes and dienophiles allows for the introduction of various substituents onto the bicyclic core. acs.orgnih.gov

A study highlighted a method for creating a bicyclo[2.2.1]heptane skeleton with oxy-functionalized bridgehead carbons by employing 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes in an intermolecular Diels-Alder reaction. acs.orgnih.gov Another approach utilized fly-ash catalysis in an aqueous medium for the environmentally benign synthesis of bicyclo[2.2.1]hept-5-ene methanones from chalcones and cyclopentadiene. mjcce.org.mk

DieneDienophileCatalyst/ConditionsProduct TypeRef
CyclopentadieneSubstituted ChalconesFly-ash / WaterBicyclo[2.2.1]hept-5-ene methanones mjcce.org.mk
1,4-Bis(silyloxy)-1,3-cyclopentadienesVariousThermalBicyclo[2.2.1]heptane with oxy-functionalized bridgeheads acs.orgnih.gov
2,3-Disubstituted DienesAcroleinThermal, followed by rearrangementBicyclo[2.2.1]heptanones acs.org

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for assembling more complex polycyclic systems that incorporate the bicyclo[2.2.1]heptane motif. researchgate.net In this variation, the diene and dienophile are tethered within the same molecule. Upon reaction, a tricyclic or more complex framework is formed in a single, often highly stereoselective, step. acs.orgresearchgate.net This approach is particularly valuable in natural product synthesis. researchgate.netresearchgate.net For example, a cyclopentadiene derivative with a dienophile moiety attached at the C-5 position can undergo an IMDA reaction to yield a tricyclic carbon framework that includes the bicyclo[2.2.1]heptane skeleton. acs.orgnih.gov The synthesis of the complex natural product (+)-pedrolide effectively utilized an intramolecular cyclopentadiene-Diels-Alder cycloaddition to construct its unique bicyclo[2.2.1]heptane ring system. nih.gov

Substrate TypeKey FeatureResulting FrameworkRef
Cyclopentadiene with C-5 dienophile tetherTethered diene and dienophileTricyclic system containing a bicyclo[2.2.1]heptane core acs.orgnih.gov
Tethered cyclopentadiene surrogate (norbornadiene)Unmasked in situBicyclo[2.2.1]heptane core within a hexacyclic system researchgate.netnih.gov

Controlling the stereochemistry of the bicyclo[2.2.1]heptane core is crucial, and this can be achieved through various asymmetric synthesis strategies. The use of chiral auxiliaries attached to either the diene or dienophile can direct the facial selectivity of the Diels-Alder reaction. An alternative and often more efficient approach is the use of chiral catalysts, particularly chiral Lewis acids. nih.gov These catalysts can coordinate to the dienophile, creating a chiral environment that favors the formation of one enantiomer over the other. For example, a Diels-Alder reaction catalyzed by a chiral Lewis acid has been shown to produce bicyclo[2.2.1]heptane derivatives with a high enantiomeric ratio (up to 96.5:3.5). nih.govacs.org Organocatalysis has also emerged as a powerful tool for accessing enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates through a formal [4+2] cycloaddition. rsc.org

Following the construction of the unsaturated bicyclo[2.2.1]heptene core via the Diels-Alder reaction, saturation of the double bond is typically required. This is commonly achieved through catalytic hydrogenation. wpmucdn.com The resulting saturated bicyclic ketone or other functionalized intermediate then serves as the direct precursor to the desired amine.

The key step in forming the amine functionality at the C-2 position is the transformation of a carbonyl group at that same position. Bicyclo[2.2.1]heptan-2-one (norcamphor) is the common intermediate for this purpose. wpmucdn.commdpi.com The synthesis of N-cyclopropylbicyclo[2.2.1]heptan-2-amine can be accomplished via reductive amination of bicyclo[2.2.1]heptan-2-one with cyclopropylamine (B47189).

Reductive amination involves the initial reaction of the ketone (bicyclo[2.2.1]heptan-2-one) with the amine (cyclopropylamine) to form an intermediate imine or enamine, which is then reduced in situ to the final amine product. Various reducing agents can be employed for this transformation, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. googleapis.com A patent describing the synthesis of related compounds outlines a general procedure for reductive amination to form functionalized bicyclo[2.2.1]heptan-2-amines. google.com An alternative pathway is the conversion of the ketone to an oxime, followed by reduction to the primary amine, which could then be alkylated with a cyclopropyl (B3062369) group.

Another method for obtaining the precursor alcohol is the catalytic transfer hydrogenation (CTH) of bicyclic ketones like 2-norbornanone. mdpi.com This process uses a hydrogen donor, such as 2-propanol, in the presence of a catalyst (e.g., metal oxides) to reduce the ketone to the corresponding alcohol, bicyclo[2.2.1]heptan-2-ol. mdpi.com This alcohol can then be converted to the amine.

PrecursorReagentsMethodProductRef
rac-3-exo-methylbicyclo[2.2.1]heptan-2-one(4-methoxyphenyl)methanamine, reducing agentReductive AminationN-((4-methoxyphenyl)methyl)-3-methylbicyclo[2.2.1]heptan-2-amine google.com
Bicyclo[2.2.1]heptan-2-one2-propanol, Metal oxide catalyst (e.g., MgO)Catalytic Transfer HydrogenationBicyclo[2.2.1]heptan-2-ol mdpi.com
Bicyclo[2.2.1]hept-5-ene compoundsH₂, Pd/CCatalytic HydrogenationSaturated Bicyclo[2.2.1]heptane compounds wpmucdn.com

Catalytic Hydrogenation and Reduction Pathways

Enantioselective Hydrogenation Using Chiral Catalysts (e.g., Ru-BINAP complexes)

The asymmetric hydrogenation of prochiral ketones is a powerful method for establishing stereocenters, and it is effectively applied to the synthesis of chiral precursors for N-cyclopropylbicyclo[2.2.1]heptan-2-amine. The use of chiral ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes is a hallmark of this approach, enabling the production of enantiomerically enriched bicyclic alcohols. nih.govacs.org

The process involves the hydrogenation of bicyclo[2.2.1]heptan-2-one using a catalyst system composed of ruthenium complexed with a chiral phosphine (B1218219) ligand like (R)- or (S)-BINAP. evitachem.com This reaction yields the corresponding bicyclo[2.2.1]heptan-2-ol with high levels of enantioselectivity, often exceeding 90% enantiomeric excess (ee). The resulting chiral alcohol is a key intermediate that can be subsequently converted to the chiral amine, preserving the stereochemistry established during the hydrogenation step. The efficiency and selectivity of this method are influenced by the choice of ligand, solvent, and reaction conditions. researchgate.net

Catalyst SystemSubstrateProductKey Feature
Ru-BINAP ComplexesBicyclo[2.2.1]heptan-2-oneEnantiomerically enriched Bicyclo[2.2.1]heptan-2-olHigh enantioselectivity (ee) is achieved, providing access to specific enantiomers of the amine precursor. nih.gov
Lithium Aluminum Hydride Reductions

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent widely used in organic synthesis for the reduction of various functional groups, including ketones and imines relevant to the synthesis of bicyclo[2.2.1]heptan-2-amine derivatives. evitachem.comacs.org The reduction of bicyclo[2.2.1]heptan-2-one with LAH yields bicyclo[2.2.1]heptan-2-ol. acs.org Similarly, LAH can reduce camphor-based imines to the corresponding amines in good yields. researchgate.net

This methodology can be applied to produce the precursor, bicyclo[2.2.1]heptan-2-amine, by reducing the corresponding oxime or imine of bicyclo[2.2.1]heptan-2-one. researchgate.netorgsyn.org While highly effective as a reducing agent, LAH itself is achiral and, when used on a prochiral substrate without chiral auxiliaries, will typically produce a racemic mixture of the product. The stereoselectivity of the reduction, particularly the ratio of exo to endo diastereomers, is influenced by the steric environment of the bicyclic system. acs.orgorgsyn.org

SubstrateReagentProductKey Feature
Bicyclo[2.2.1]heptan-2-oneLithium Aluminum Hydride (LAH)Bicyclo[2.2.1]heptan-2-olPowerful, non-selective reduction to the precursor alcohol. acs.org
Bicyclo[2.2.1]heptan-2-imine/oximeLithium Aluminum Hydride (LAH)Bicyclo[2.2.1]heptan-2-amineDirect formation of the primary amine from imine or oxime precursors. researchgate.netorgsyn.org

Ring-Opening Reactions of Strained Bicyclic Systems

The bicyclo[2.2.1]heptane framework possesses inherent ring strain, which can be exploited in synthetic chemistry. nih.govamazonaws.com Ring-opening reactions driven by the release of this strain can lead to the formation of highly functionalized cyclopentane (B165970) derivatives. nih.gov For instance, retro-condensation reactions on specific bicyclo[2.2.1]heptene systems can yield functionalized cyclopentenes. nih.gov

While direct synthesis of N-cyclopropylbicyclo[2.2.1]heptan-2-amine via a ring-opening pathway is not a commonly cited primary route, the principle of strain-driven reactivity is relevant. The stability of the bicyclic core is a critical factor in its synthesis and functionalization. Conversely, the cyclopropyl group itself is also highly strained. wikipedia.org In certain chemical environments, such as reactions with nitrous acid, the cyclopropyl group can be selectively cleaved from an amine nitrogen, which involves a ring-opening of the three-membered ring. researchgate.net This highlights the unique reactivity imparted by strained ring systems, which must be carefully managed during the synthesis of the target compound.

Introduction and Functionalization of the N-cyclopropyl Moiety

The introduction of the cyclopropyl group onto the nitrogen atom of the bicyclo[2.2.1]heptan-2-amine core is a critical step in the synthesis of the target molecule. This can be achieved through various amination strategies or by functionalizing a pre-formed primary amine.

Amination Strategies for Bicyclo[2.2.1]heptan-2-amine

The synthesis of the parent amine, bicyclo[2.2.1]heptan-2-amine, is the foundational step before the introduction of the cyclopropyl group. This primary amine can be prepared through several established methods. One of the most common is the reductive amination of bicyclo[2.2.1]heptan-2-one. google.com This one-pot reaction typically involves treating the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium triacetoxyborohydride.

Cyclopropyl Group Introduction via Amination or Post-Cyclization Functionalization

Once bicyclo[2.2.1]heptan-2-amine is obtained, or concurrently with the amine formation, the N-cyclopropyl group can be installed. Key methods include:

Reductive Amination: A direct and efficient method is the reductive amination of bicyclo[2.2.1]heptan-2-one with cyclopropylamine. The ketone and cyclopropylamine form an intermediate imine, which is then reduced in situ by an appropriate reducing agent (e.g., sodium triacetoxyborohydride) to yield N-cyclopropylbicyclo[2.2.1]heptan-2-amine. google.com

N-Alkylation: This post-cyclization functionalization approach involves the direct alkylation of pre-formed bicyclo[2.2.1]heptan-2-amine. This can be achieved by reacting the primary amine with a cyclopropyl-containing electrophile, such as a cyclopropyl halide or sulfonate, often in the presence of a base. However, controlling over-alkylation can be a challenge. researchgate.net

The synthesis of cyclopropylamine itself can be accomplished through various routes, including the amination of cyclopropanol (B106826) or the reductive amination of cyclopropanecarboxaldehyde, ensuring the availability of this key reagent. longdom.org

Stereoselective Synthesis of N-cyclopropylbicyclo[2.2.1]heptan-2-amine Enantiomers and Diastereomers

Achieving stereochemical control is paramount in the synthesis of N-cyclopropylbicyclo[2.2.1]heptan-2-amine, as the molecule possesses multiple stereocenters. The synthesis can be tailored to produce specific enantiomers and diastereomers (exo/endo).

The synthesis of specific enantiomers typically begins with an asymmetric synthesis or resolution step early in the reaction sequence. As discussed, the enantioselective hydrogenation of bicyclo[2.2.1]heptan-2-one using a chiral Ru-BINAP catalyst provides access to enantiomerically pure alcohol precursors. nih.govevitachem.com These precursors can then be carried forward through the synthesis, for instance, by converting the alcohol to a leaving group, followed by substitution with an azide (B81097) and subsequent reduction, to form an enantiomerically pure primary amine. researchgate.net This chiral amine is then reacted to introduce the cyclopropyl group, yielding the target enantiomer of the final product. Chemoenzymatic methods can also be used to resolve racemic intermediates, providing access to enantiopure starting materials. nih.gov

The control of diastereomers (exo vs. endo) is governed by the stereoselectivity of the reactions on the bicyclic ring. During the reduction of the ketone precursor, reagents can attack from either the less-hindered exo face or the more-hindered endo face. The choice of reducing agent and reaction conditions can influence the ratio of the resulting diastereomeric products. orgsyn.org For instance, in reductive amination procedures, the resulting mixture of diastereomers may require separation by chromatographic techniques to isolate the desired isomer. google.com The absolute configuration of precursors and products can be unambiguously determined through methods like X-ray crystallography of suitable derivatives. ku.ac.ke

Stereochemical GoalMethodologyKey Principle
Enantioselective SynthesisAsymmetric hydrogenation of bicyclo[2.2.1]heptan-2-one with Ru-BINAP catalyst. nih.govevitachem.comA chiral catalyst creates a single enantiomer of the alcohol precursor, which is converted to the final product.
Diastereoselective SynthesisStereocontrolled reduction of the ketone or imine intermediate. google.comSteric hindrance in the bicyclic system directs incoming reagents to one face, favoring the formation of one diastereomer (e.g., exo).
Stereoisomer IsolationChromatographic separation (e.g., prep-HPLC). google.comDiastereomeric products formed during the reaction are separated to yield pure isomers.

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure compounds from racemic mixtures. For bicyclo[2.2.1]heptane derivatives, this approach often utilizes lipases to selectively catalyze reactions on one enantiomer, leaving the other unreacted. While specific data on the enzymatic resolution of N-cyclopropylbicyclo[2.2.1]heptan-2-amine is not extensively detailed in public literature, the principles can be understood from studies on related bicyclic structures.

Lipases, such as those from Candida antarctica (CAL-B), Candida rugosa, and Pseudomonas cepacia, are frequently employed for these resolutions. google.comgoogle.comnih.gov The typical strategy involves the kinetic resolution of a precursor to the final amine. For instance, racemic alcohols or esters within the bicyclo[2.2.1]heptane framework can be resolved through enantioselective acylation or hydrolysis. mdpi.com One enantiomer is selectively converted into an ester (or alcohol), which can then be separated from the unreacted enantiomeric alcohol (or ester). These separated precursors can then be converted to the desired enantiomerically pure amine.

Another approach involves the enzymatic hydrolysis of a racemic lactam, such as 2-azabicyclo[2.2.1]hept-5-en-3-one. google.com Lipase enzymes can selectively hydrolyze one enantiomer of the lactam to the corresponding γ-amino acid, while the other enantiomer remains as the unreacted lactam. google.com This method allows for the separation of the two enantiomers, which can then be further processed to yield the target amine. The efficiency of such resolutions is often high, with some processes achieving excellent enantiomeric excess (ee > 99%) and high conversion rates. google.com

Below is a table summarizing common enzymes and substrates used in the resolution of bicyclic compounds, which are analogous to the synthesis of N-cyclopropylbicyclo[2.2.1]heptan-2-amine.

EnzymeSubstrate TypeReactionPotential Application
Candida antarctica Lipase B (CAL-B)Racemic amines, alcoholsN-acylation, O-acylationDirect resolution of amine or precursor
Pseudomonas cepacia LipaseRacemic esters, aminesHydrolysis, N-acylationResolution of ester or amine precursors
Candida rugosa LipaseRacemic estersHydrolysisResolution of ester precursors
Pig Liver EsteraseRacemic diacetatesEnantioselective hydrolysisResolution of diol precursors

Chiral Synthesis Approaches to Enantiomerically Pure Compounds

To circumvent the potential yield limitations of resolution techniques, direct chiral synthesis provides a more efficient route to enantiomerically pure compounds. These methods build the desired stereochemistry into the molecule from the start, often using chiral catalysts or auxiliaries.

One prominent strategy for synthesizing chiral amines is through asymmetric reduction of a ketone precursor. For instance, the Corey-Bakshi-Shibata (CBS) asymmetric reduction is a well-established method. In a synthesis relevant to the cyclopropylamine moiety, a ketone can be asymmetrically reduced using a catalyst prepared in situ from S-diphenylprolinol and trimethyl borate, with borane-N,N-diethylaniline serving as the reducing agent. google.com This reaction can produce the corresponding chiral alcohol with high enantiomeric excess, which is then converted to the amine. google.com

Another powerful approach is the Diels-Alder reaction using chiral catalysts to control the stereochemistry of the bicyclic core. A chiral Lewis acid can catalyze the reaction between a diene (like cyclopentadiene) and a dienophile to produce a bicyclo[2.2.1]heptane derivative with high enantiomeric ratios (up to 96.5:3.5). nih.gov The resulting chiral intermediate can then be elaborated to the target N-cyclopropylbicyclo[2.2.1]heptan-2-amine.

Chiral auxiliaries can also be employed. An enantiopure auxiliary is attached to the starting material, which directs the stereochemical outcome of subsequent reactions. After the desired stereocenter is created, the auxiliary is removed. For example, enantiopure 7-azabicyclo[2.2.1]heptane derivatives have been synthesized by covalent modification with a chiral auxiliary, followed by separation of the diastereomers and subsequent removal of the auxiliary. doi.org

These chiral synthesis strategies offer the advantage of producing a single desired enantiomer in high yield, avoiding the loss of 50% of the material inherent in classical resolutions of racemic mixtures.

Scalability and Process Optimization in N-cyclopropylbicyclo[2.2.1]heptan-2-amine Synthesis

Moving from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Process optimization is crucial to ensure safety, efficiency, cost-effectiveness, and sustainability.

Challenges in Large-Scale Preparation

The synthesis of bicyclo[2.2.1]heptane derivatives often begins with a Diels-Alder reaction involving cyclopentadiene. On a large scale, this poses several challenges:

Handling of Cyclopentadiene: Cyclopentadiene exists as a dimer, dicyclopentadiene, at room temperature. It must be "cracked" by heating to regenerate the monomer for the Diels-Alder reaction. d-nb.info This process requires careful temperature control and can be inefficient. On an industrial scale, in situ cracking is often preferred. d-nb.info

Exothermic Reactions: Diels-Alder reactions can be highly exothermic, creating a significant safety risk in large reactors. Careful monitoring and control of the reaction temperature are essential to prevent runaway reactions. researchgate.net

Stereoisomer Control: The Diels-Alder reaction can produce a mixture of endo and exo isomers. Controlling the reaction conditions (temperature, catalyst) to favor the desired isomer is critical for an efficient process.

Catalyst Degradation: In syntheses involving catalytic steps, such as hydrogenation, the catalysts (e.g., platinum-group metals) can deactivate under harsh conditions, requiring frequent and costly replacement.

Development of Chromatography-Free Synthetic Routes

A major bottleneck in scaling up chemical syntheses is the purification of intermediates and the final product. Column chromatography, a common laboratory technique, is often impractical and expensive on an industrial scale due to the large volumes of solvents required and the generation of significant waste. researchgate.net

Therefore, a key goal in process optimization is the development of chromatography-free synthetic routes. This is typically achieved by designing reaction sequences where intermediates and the final product can be purified by crystallization, distillation, or extraction.

For example, a practical, volume-efficient route for a related bicyclic ketone was developed that delivered the product in six chemical steps with only two isolated intermediates, completely avoiding chromatography. researchgate.net Such a strategy relies on careful selection of reagents and reaction conditions to minimize byproduct formation and to ensure that the desired product crystallizes out of the reaction mixture in high purity. The development of such routes is a significant achievement in process chemistry, making the large-scale production of compounds like N-cyclopropylbicyclo[2.2.1]heptan-2-amine more feasible and economical. researchgate.net

Utilization of Protecting Group Strategies (e.g., Trityl, TBDMS)

In multi-step syntheses of complex molecules like N-cyclopropylbicyclo[2.2.1]heptan-2-amine, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a desired reaction elsewhere in the molecule. This is accomplished using protecting groups. For the amine functionality, trityl (Tr) and tert-butyldimethylsilyl (TBDMS) are commonly used protecting groups.

The trityl (triphenylmethyl) group is a bulky protecting group often used for primary amines and alcohols. total-synthesis.com Its large size can provide steric hindrance, allowing for selective protection of less hindered functional groups. tcichemicals.com The trityl group is typically introduced by reacting the amine with trityl chloride in the presence of a base like pyridine. total-synthesis.com It is stable under basic, oxidative, and reductive conditions but is readily removed under acidic conditions (acid-labile), such as with trifluoroacetic acid (TFA) or acetic acid. total-synthesis.comtcichemicals.com

The tert-butyldimethylsilyl (TBDMS) group is another common protecting group, particularly for alcohols, but it can also be used for amines. tcichemicals.com It is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) with a base like imidazole. total-synthesis.com TBDMS ethers are generally stable to chromatography and a wide range of reaction conditions. total-synthesis.com A key feature of silyl (B83357) protecting groups is their removal with a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond. tcichemicals.com

The following table provides a comparison of the Trityl and TBDMS protecting groups for amines.

FeatureTrityl (Tr)TBDMS
Structure Triphenylmethyltert-Butyldimethylsilyl
Introduction Trityl chloride (Tr-Cl), base (e.g., pyridine) total-synthesis.comTBDMS chloride (TBDMS-Cl), base (e.g., imidazole) total-synthesis.com
Stability Stable to basic, oxidative, and reductive conditions tcichemicals.comGenerally stable to chromatography and many reaction conditions total-synthesis.com
Deprotection Acidic conditions (e.g., TFA, acetic acid) total-synthesis.comFluoride ions (e.g., TBAF) or acidic conditions tcichemicals.com
Key Characteristics Bulky, useful for selective protection of primary amines/alcohols total-synthesis.comtcichemicals.comForms a strong Si-O bond; Si-N bond is weaker and more easily hydrolyzed. reddit.com

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms Involving the Bicyclo[2.2.1]heptane Amine Moiety

The inherent ring strain and fixed geometry of the bicyclo[2.2.1]heptane system play a crucial role in its reactivity. Reactions involving the amine moiety are influenced by the steric hindrance of the cage-like structure and the potential for the framework to participate in rearrangements and other complex transformations.

Sigmatropic rearrangements are concerted, pericyclic reactions where a sigma-bond migrates across a π-electron system. uh.edu In bicyclic systems, these rearrangements are driven by factors such as the release of ring strain and the formation of more stable products. masterorganicchemistry.com The rigid conformation of the bicyclo[2.2.1]heptane skeleton can pre-organize the molecule into a suitable geometry for such transformations.

The Cope and Claisen rearrangements are classic examples of smolecule.comsmolecule.com-sigmatropic shifts that can occur in appropriately substituted bicyclic frameworks. masterorganicchemistry.comyoutube.com For a Cope rearrangement to occur, a 1,5-diene system is required. In the context of the N-cyclopropylbicyclo[2.2.1]heptan-2-amine scaffold, this would necessitate the presence of vinyl groups at specific positions. The Claisen rearrangement, a heteroatom variant of the Cope rearrangement, involves an allyl vinyl ether or its nitrogen equivalent, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl or imine, respectively. masterorganicchemistry.comnsf.gov The formation of a carbonyl group in the Claisen rearrangement often renders the reaction irreversible, providing a strong thermodynamic driving force. masterorganicchemistry.com

Table 1: Key Types of Sigmatropic Rearrangements Relevant to Bicyclic Systems
Rearrangement TypeDescriptionKey Structural FeatureDriving Force
smolecule.comsmolecule.com Cope A concerted rearrangement of a 1,5-diene. masterorganicchemistry.com1,5-dieneRelease of ring strain; formation of a more substituted (stable) alkene. masterorganicchemistry.com
smolecule.comsmolecule.com Claisen A concerted rearrangement of an allyl vinyl ether or related structure. masterorganicchemistry.comAllyl vinyl ether/amineFormation of a stable carbonyl/imine bond, making the reaction often irreversible. masterorganicchemistry.com
[1,j] Shifts Migration of a group (e.g., H, alkyl) along a π-system.Conjugated π-systemFormation of a more stable conjugated system or relief of steric strain.
Walk Rearrangements Migration of a divalent group that is part of a three-membered ring within a bicyclic system. uh.eduBicyclic system containing a cyclopropane (B1198618) ring.Relief of ring strain.

The thermal decomposition of strained bicyclic compounds can proceed through stepwise mechanisms involving diradical intermediates. The high ring strain of the bicyclo[2.2.1]heptane system can facilitate homolytic cleavage of C-C or C-N bonds at elevated temperatures.

Studies on the thermal decomposition of related N-amino-7-azabicyclo[2.2.1]heptane derivatives have shown that fragmentation occurs through intermediates consistent with a 7-azabicyclo[2.2.1]heptane N-imide. rsc.org This intermediate subsequently decomposes to yield various hydrocarbon products, such as hexa-1,5-diene and bicyclo[2.2.0]hexane. The formation of these products is rationalized by the cleavage of the strained bicyclic system into a more stable diradical intermediate, which can then undergo further rearrangement or fragmentation. The product distribution is often indicative of the lowest energy pathways available to the diradical species.

Table 2: Products from Thermal Decomposition of a 7-Azabicyclo[2.2.1]heptane Derivative**
PrecursorIntermediateMajor Fragmentation ProductsMechanistic Feature
N-Amino-7-azabicyclo[2.2.1]heptane7-Azabicyclo[2.2.1]heptane N-imide rsc.orgHexa-1,5-diene, Bicyclo[2.2.0]hexane, Cyclohexene rsc.orgFormation and fragmentation of a diradical intermediate following N-N bond cleavage.

Data derived from analogous systems to illustrate the principle of diradical involvement.

Cyclization Reactions and Annulation Strategies

The construction of the bicyclo[2.2.1]heptane skeleton itself is a cornerstone of synthetic organic chemistry, most famously achieved through the Diels-Alder reaction. This [4+2] cycloaddition, typically involving cyclopentadiene (B3395910) and a suitable dienophile, allows for the stereocontrolled formation of the bicyclic core. researchgate.net

The synthesis of substituted bicyclo[2.2.1]heptanamines often employs this strategy. For instance, a synthetic route to related compounds involves the Diels-Alder reaction between cyclopentadiene and a nitroalkene, followed by catalytic hydrogenation of the nitro group to the corresponding amine. google.com This approach allows for the introduction of various substituents onto the scaffold, depending on the structure of the starting nitroalkene. The stereochemical outcome of the Diels-Alder reaction typically favors the endo product, although this can be influenced by reaction conditions and the nature of the reactants.

Table 3: Exemplary Annulation Strategy for Bicyclo[2.2.1]heptanamine Synthesis**
StepReactionReactantsProductPurpose
1 Diels-Alder Reaction google.comCyclopentadiene, (E)-3-methyl-1-nitrobut-1-ene3-isopropyl-2-nitrobicyclo[2.2.1]hept-5-eneConstruction of the core bicyclic skeleton with desired substituents.
2 Catalytic Hydrogenation google.com3-isopropyl-2-nitrobicyclo[2.2.1]hept-5-ene3-isopropylbicyclo[2.2.1]heptan-2-amineReduction of the nitro group to the primary amine.

This table illustrates a general strategy for synthesizing the core scaffold, based on a reported synthesis for a related compound. google.com

Functional Group Interconversions on the N-cyclopropylbicyclo[2.2.1]heptan-2-amine Scaffold

Once the N-cyclopropylbicyclo[2.2.1]heptan-2-amine scaffold is obtained, the secondary amine provides a handle for a wide range of functional group interconversions. These transformations are crucial for synthesizing derivatives with diverse properties. Common reactions include acylation, alkylation, and formation of ureas or thioureas.

For example, the amine can react with picolinic acid in the presence of a coupling agent like HATU to form the corresponding picolinamide. acs.org It can also react with isothiocyanates, such as 3-chlorophenylisothiocyanate, to yield thiourea (B124793) derivatives. mdpi.com Furthermore, the bicyclic framework can undergo transformations, such as the Nametkin rearrangement, which involves skeletal rearrangement often promoted by strong acids, leading to isomeric amines. nih.gov

Table 4: Examples of Functional Group Interconversions on the Bicyclo[2.2.1]heptan-2-amine Scaffold**
Reaction TypeReagentsFunctional Group FormedReference Example
Amide Formation Picolinic acid, HATU, DIPEAPicolinamideFormation of exo-N-(Bicyclo[2.2.1]heptan-2-yl)picolinamide acs.org
Thiourea Formation 3-chlorophenylisothiocyanate, DMFN,N'-disubstituted thioureaSynthesis of a camphor-derived thiourea mdpi.com
Skeletal Rearrangement Triflic acid (TfOH)Isomeric amine (via Nametkin rearrangement)Rearrangement of a camphor-derived triflate to a norbornyl system nih.gov
Iodolactonization I2, NaHCO3IodolactoneFunctionalization of an N-Boc protected aminobicyclo[2.2.2]octene carboxylic acid mdpi.com

These examples are based on reactions performed on the parent bicyclo[2.2.1]heptan-2-amine or closely related structures to demonstrate potential reactivity.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C{¹H} NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N-cyclopropylbicyclo[2.2.1]heptan-2-amine, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. The bicyclo[2.2.1]heptane framework, with its bridgehead, bridge, and substituent-bearing protons, would give rise to a complex series of signals. Key expected resonances would include multiplets for the protons of the bicyclic system, a characteristic set of upfield signals for the cyclopropyl (B3062369) group's methine and methylene (B1212753) protons, and a signal corresponding to the amine (N-H) proton. The chemical shifts and coupling constants would be instrumental in assigning the exo or endo stereochemistry of the cyclopropylamino substituent.

¹³C{¹H} NMR Spectroscopy: The carbon-13 NMR spectrum, typically proton-decoupled, would indicate the number of unique carbon atoms in the molecule. For N-cyclopropylbicyclo[2.2.1]heptan-2-amine, with the molecular formula C₁₀H₁₇N, ten distinct signals would be expected in an asymmetric structure. The spectrum would feature signals for the carbons of the bicyclic core, including the bridgehead carbons and the carbon atom bonded to the nitrogen. Additionally, characteristic upfield signals for the methine and methylene carbons of the cyclopropyl ring would be present.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes, based on typical chemical shift ranges for similar structural motifs.

¹H NMR (Proton) Expected Chemical Shift (ppm) Multiplicity Assignment
N-H0.5 - 3.0Broad SingletAmine Proton
CH-N2.5 - 3.5MultipletBicyclic CH attached to N
Bridgehead CH2.0 - 2.8MultipletBicyclic Bridgehead Protons
Bicyclic CH₂1.0 - 2.0MultipletsBicyclic Methylene Protons
Cyclopropyl CH0.5 - 1.5MultipletCyclopropyl Methine Proton
Cyclopropyl CH₂0.2 - 1.0MultipletsCyclopropyl Methylene Protons
¹³C NMR (Carbon) Expected Chemical Shift (ppm) Assignment
C-N50 - 65Bicyclic Carbon attached to N
Bridgehead C35 - 50Bicyclic Bridgehead Carbons
Bicyclic C25 - 45Other Bicyclic Carbons
Cyclopropyl CH10 - 25Cyclopropyl Methine Carbon
Cyclopropyl CH₂0 - 10Cyclopropyl Methylene Carbons

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For N-cyclopropylbicyclo[2.2.1]heptan-2-amine (C₁₀H₁₇N), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 151.25 g/mol .

A table of potential major fragments is provided below to illustrate the expected mass spectrometry data.

m/z (Mass-to-Charge Ratio) Possible Fragment Ion Fragment Lost
151[C₁₀H₁₇N]⁺-
150[C₁₀H₁₆N]⁺[H]
136[C₉H₁₄N]⁺[CH₃]
110[C₇H₁₂N]⁺[C₃H₅] (cyclopropyl)
94[C₇H₁₂]⁺[C₃H₅N]
67[C₅H₇]⁺Retro-Diels-Alder Fragment

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N-cyclopropylbicyclo[2.2.1]heptan-2-amine would exhibit characteristic absorption bands.

The presence of the secondary amine (N-H) group would be confirmed by a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ region. The aliphatic C-H stretching vibrations of the bicyclic and cyclopropyl groups would be observed as strong absorptions just below 3000 cm⁻¹. Specifically, the C-H bonds of the cyclopropyl ring may show a characteristic absorption slightly above 3000 cm⁻¹. The C-H bending vibrations would be found in the 1350-1480 cm⁻¹ range.

The following table summarizes the expected characteristic FT-IR absorption bands.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C-H Stretch (Cyclopropyl)~3050Medium-Weak
C-H Bend1350 - 1480Variable
C-N Stretch1000 - 1250Medium-Weak

X-ray Diffraction (XRD) Analysis for Crystalline Forms and Solid-State Structure

Powder XRD could be used to characterize polycrystalline samples, providing information about the crystalline phases present and their purity. The resulting diffraction pattern is a fingerprint of the crystalline solid. However, without experimental data, specific crystallographic parameters such as unit cell dimensions and space group cannot be provided.

Computational Chemistry and Theoretical Studies

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling to elucidate the mechanistic pathways of reactions involving N-cyclopropylbicyclo[2.2.1]heptan-2-amine has not been specifically documented. Such studies on related systems often focus on rearrangements and reactions involving the strained cyclopropyl (B3062369) ring or the reactive amine group.

Transition State Analysis and Activation Energy Calculations

No transition state analyses or activation energy calculations for reactions involving N-cyclopropylbicyclo[2.2.1]heptan-2-amine were found in the public literature. Computational studies on different systems, such as the rearrangements of norbornadiene catalyzed by tungsten(II) complexes, have employed these methods to map out reaction pathways. nih.gov

Characterization of Reactive Intermediates (e.g., Diradicals)

While computational studies have characterized reactive intermediates like diradicals in the pyrolysis of cyclopropylamine (B47189), specific investigations into such intermediates originating from N-cyclopropylbicyclo[2.2.1]heptan-2-amine are not available. tandfonline.com The bicyclo[2.2.1]heptane framework is known for its unique reactivity and potential to stabilize reactive intermediates, a topic that has been explored in other contexts. nih.gov

Conformational Analysis and Stereochemical Predictions

The rigid bicyclo[2.2.1]heptane (also known as norbornane) skeleton significantly restricts the conformational freedom of the molecule, yet the presence of the N-cyclopropyl and amine groups introduces several possible spatial arrangements. Conformational analysis of N-cyclopropylbicyclo[2.2.1]heptan-2-amine focuses on identifying the most stable three-dimensional structures and the energy barriers between them.

The primary stereochemical considerations for this molecule are the endo and exo positions of the amine substituent on the bicyclo[2.2.1]heptane ring. Additionally, the orientation of the cyclopropyl group relative to the bicyclic system gives rise to various rotamers. Quantum-chemical calculations, particularly Density Functional Theory (DFT), are widely employed to determine the geometries and relative energies of these conformers. researchgate.net

Key Conformational Factors:

Endo vs. Exo Isomerism: The amine group can be oriented either towards (endo) or away from (exo) the longer bridge of the bicyclic system. DFT calculations can predict which isomer is thermodynamically more stable by calculating the single-point energies of the optimized geometries. Generally, steric hindrance plays a significant role in determining the preferred isomer.

Rotational Isomers of the Cyclopropyl Group: The single bond between the nitrogen and the cyclopropyl group allows for rotation. Theoretical calculations can map the potential energy surface of this rotation to identify the most stable rotational conformers. These calculations often reveal low-energy barriers, suggesting that multiple conformations may be accessible at room temperature.

Nitrogen Inversion: The nitrogen atom of the secondary amine can undergo inversion. Computational methods can calculate the energy barrier for this process, which helps in understanding the dynamic stereochemistry of the amine group.

Stereochemical predictions for reactions involving N-cyclopropylbicyclo[2.2.1]heptan-2-amine can also be made using computational models. nih.gov By calculating the transition state energies for different reaction pathways, chemists can predict the most likely stereoisomeric product. For instance, in reactions where the amine acts as a nucleophile, the facial selectivity of the attack can be rationalized by analyzing the steric and electronic properties of the calculated conformers.

Illustrative Conformational Energy Data

The following table presents hypothetical relative energies for different conformers of N-cyclopropylbicyclo[2.2.1]heptan-2-amine, as would be calculated using a DFT method like B3LYP/6-31G*. This data is for illustrative purposes to demonstrate the kind of output generated from such computational studies.

ConformerDihedral Angle (C-N-C_cyclopropyl-C_cyclopropyl)Relative Energy (kcal/mol)
exo-anti180°0.00
exo-gauche60°1.25
endo-anti180°2.50
endo-gauche60°3.80

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of the most stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of N-cyclopropylbicyclo[2.2.1]heptan-2-amine over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov

For N-cyclopropylbicyclo[2.2.1]heptan-2-amine, MD simulations can be used to explore:

Flexibility of the Bicyclic System: Although the bicyclo[2.2.1]heptane core is rigid, it still possesses vibrational modes. MD simulations can show the extent of these motions and how they are influenced by the substituents.

Dynamics of the Substituents: The simulations can track the rotation of the cyclopropyl group and the inversion of the nitrogen atom over time, providing information on the timescales of these processes.

Solvent Effects: By including solvent molecules in the simulation box, it is possible to study how the solvent influences the conformational preferences and dynamics of the molecule. The interactions between the amine group and polar solvents, for example, can be explicitly modeled.

Intermolecular Interactions: MD simulations are also a powerful tool for studying how N-cyclopropylbicyclo[2.2.1]heptan-2-amine interacts with other molecules, such as biological receptors or other chemical reactants. nih.gov

Illustrative Molecular Dynamics Fluctuation Data

The following table provides an example of the type of data that can be extracted from an MD simulation, showing the average and standard deviation of a key dihedral angle. This data is hypothetical.

Dihedral AngleAverage Value (degrees)Standard Deviation (degrees)
C1-C2-N-C_cyclopropyl150.515.2
C3-C2-N-C_cyclopropyl-85.320.5

These fluctuations indicate the degree of rotational freedom around the C2-N bond during the simulation.

Structure Activity Relationship Sar and Design Principles in Medicinal Chemistry

Bicyclo[2.2.1]heptane and Cyclopropyl (B3062369) Moieties as Bioisosteres

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of one moiety with its bioisostere is a common strategy in drug design to enhance potency, improve selectivity, alter metabolic stability, or circumvent existing patents.

In medicinal chemistry, aromatic rings like benzene (B151609) are ubiquitous but can be associated with metabolic liabilities and poor solubility. nih.gov Consequently, there is a significant interest in replacing them with saturated, three-dimensional scaffolds. acs.org Saturated bicyclic systems, such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and bicyclo[2.2.1]heptane, have emerged as effective nonclassical bioisosteres for para-substituted benzene rings. nih.govrsc.org

This bioisosteric replacement offers several advantages:

Improved Physicochemical Properties: Saturated scaffolds generally increase the fraction of sp³-hybridized carbons (Fsp³), which often leads to improved aqueous solubility and metabolic stability compared to their flat, aromatic counterparts. nih.govchem-space.com

Enhanced Pharmacokinetics: Replacing a metabolically vulnerable phenyl group can block unwanted oxidation by cytochrome P450 (CYP) enzymes, leading to a better pharmacokinetic profile. acs.org

Novelty and Patentability: Swapping a common aromatic ring for a less conventional bicyclic core can generate novel chemical entities with distinct intellectual property rights. researchgate.net

The cyclopropyl group can also serve as a bioisostere for a phenyl ring, particularly when the goal is to preserve the exit vector of a substituent while reducing molecular weight and lipophilicity. pressbooks.pub

Table 1: Comparison of Physicochemical Properties of Benzene and its Saturated Bioisosteres.
ScaffoldKey FeatureCommon Advantages of ReplacementReference
para-Substituted BenzeneAromatic, planar--
Bicyclo[2.2.1]heptaneSaturated, rigid, 3DIncreased solubility, improved metabolic stability nih.govacs.org
Bicyclo[1.1.1]pentaneSaturated, rigid, linearIncreased solubility, improved metabolic stability rsc.orgenamine.net
Cyclopropane (B1198618)Saturated, strained, 3DReduced molecular weight, maintained substituent geometry pressbooks.pub

The success of a bioisosteric replacement hinges on the ability of the new scaffold to mimic the size, shape, and vector orientation of the original moiety. For para-substituted benzenes, the substituents have a simple, linear collinear geometry. nih.gov Saturated polycyclic scaffolds like bicyclo[2.2.1]heptane can replicate this geometric arrangement, positioning substituents at appropriate distances and angles to maintain crucial interactions with the biological target. scribd.com

The rigid, cage-like structure of bicyclo[2.2.1]heptane provides a conformationally constrained framework. chem-space.com This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially increasing binding affinity. enamine.net However, this same rigidity means that the precise geometry of the scaffold must be carefully considered to ensure a proper fit within the receptor's binding pocket. The inherent strain of the bicyclo[2.2.1]heptane system also influences its chemical reactivity and conformation. nih.gov

Scaffold Hopping and Molecular Rescaffolding Strategies

Scaffold hopping is a lead optimization strategy that involves replacing the central core of a molecule while retaining the key pharmacophoric groups responsible for biological activity. researchgate.netnih.gov This approach is used to discover novel compounds with improved properties, such as enhanced potency, better pharmacokinetics, or a new intellectual property position. researchgate.net

The bicyclo[2.2.1]heptane framework is an attractive candidate for scaffold hopping. For instance, a known compound with a different core structure could be modified by replacing that core with a bicyclo[2.2.1]heptane system to create a new series of derivatives. This strategy has been successfully employed to generate novel insecticidal agents and other biologically active molecules. researchgate.net The discovery of pedrolide, a diterpenoid with an unprecedented carbon skeleton containing a bicyclo[2.2.1]heptane system, highlights how natural product biosynthesis can also perform a type of scaffold rearrangement from a known precursor. acs.org

Molecular rescaffolding can significantly improve a compound's profile. By replacing a core associated with poor pharmacokinetic properties (e.g., high clearance, low bioavailability) with a more stable scaffold, medicinal chemists can overcome significant development hurdles. nih.gov

Influence of Bicyclic Amine Structures on Receptor Interactions

The rigid three-dimensional structure of bicyclic amines ensures a precise spatial arrangement of functional groups, which can have a profound impact on receptor binding and selectivity. enamine.netenamine.net The stereochemistry of the amine and other substituents on the bicyclic framework is often critical for activity.

Studies on various bicyclic systems have demonstrated that:

Stereochemistry Dictates Affinity: The absolute configuration of chiral centers within the bicyclic ring system can determine agonist activity. For example, in a series of bicyclic piperazine (B1678402) analogs, the cannabinoid CB1 receptor agonist activity was found to be dependent on the absolute configuration. nih.gov Similarly, for certain κ-receptor agonists, the endo-configured amine showed high affinity, while the exo-configured diastereomer was nearly inactive. rsc.org

N-Substituents Modulate Potency: The nature of the substituent on the amine nitrogen plays a crucial role in receptor affinity. For bicyclic σ-receptor ligands, the affinity was found to decrease in the order: CO₂CH₃ > benzyl (B1604629) > COCH₂CH₃. researchgate.net In other cases, bulky, hydrophobic N-aralkyl substituents can enhance affinity for certain receptors. nih.gov

Framework Size and Flexibility: The size of the bicyclic framework can influence binding. In one study, bicyclic derivatives with a larger four-membered bridge showed lower σ1 receptor affinity compared to those with a three-membered bridge, suggesting that the larger, more flexible bridge was less optimal for binding. researchgate.net

Binding Mode: The rigid scaffold can orient the amine to interact with key receptor residues. For example, the exo-amino function on a 7-azanorbornane skeleton was designed to interact with the catalytic dyad of aspartic proteases. The bicyclic amine can also act as an anchor, positioning other parts of the molecule to interact with specific pockets of the receptor, such as the S1/S3 site or the flap pocket.

Table 2: Structure-Activity Relationship (SAR) Insights for Bicyclic Amines.
Structural FeatureObservationImpact on Receptor InteractionReference
Stereochemistry (endo vs. exo)endo-amine showed high κ-receptor affinity; exo-amine was inactive.Dictates precise orientation for optimal binding. rsc.org
N-SubstituentAffinity for σ-receptors varied with different N-acyl and N-alkyl groups.Modulates binding affinity and potency. researchgate.net
Ring SizeLarger bridge in diazabicyclo-decane derivatives led to lower σ1 affinity.Affects the fit within the receptor binding site. researchgate.net
Absolute ConfigurationCB1 receptor agonism was dependent on the absolute configuration of the chiral center.Determines agonist vs. antagonist activity or overall potency. nih.gov

Design of N-cyclopropylbicyclo[2.2.1]heptan-2-amine Derivatives for Target Modulation

The design of derivatives of N-cyclopropylbicyclo[2.2.1]heptan-2-amine would focus on systematically modifying its constituent parts to probe interactions with a specific biological target and optimize its therapeutic properties. Key strategies would involve altering the N-cyclopropyl group, the bicyclic core, and the stereochemistry of the amine.

The N-cyclopropyl group is a valuable motif in medicinal chemistry. longdom.org Its strained three-membered ring offers conformational rigidity and unique electronic properties. hyphadiscovery.com Modifying this group can be a powerful tool for target modulation.

Potential modifications and their rationale include:

Metabolic Stability: While the cyclopropyl group itself can be resistant to CYP-mediated oxidation due to high C-H bond dissociation energy, N-cyclopropylamines can be susceptible to oxidative N-dealkylation or bioactivation, sometimes leading to reactive intermediates. hyphadiscovery.comnih.gov Strategic substitution on the cyclopropyl ring (e.g., with a methyl or gem-dimethyl group) could block a potential site of metabolism and improve metabolic stability. hyphadiscovery.com

Potency and Lipophilicity: Adding substituents to the cyclopropyl ring can probe for additional interactions within the binding pocket. For example, a methyl group could extend into a small lipophilic pocket, potentially boosting potency.

Basicity (pKa) Modulation: Introduction of a cyclopropyl group is known to lower the basicity of an adjacent amine compared to other alkyl groups. This can be beneficial for reducing off-target effects at other receptors (e.g., hERG liability) and improving cell permeability. hyphadiscovery.com

Ring Opening/Replacement: In cases where the cyclopropyl group is a metabolic liability, it could be replaced with other small alkyl groups (e.g., isopropyl) or a gem-dimethyl group to avert the bioactivation pathway. hyphadiscovery.com However, this would need to be balanced against potential changes in potency and conformation. The specific cleavage of the cyclopropyl group upon one-electron oxidation can also be exploited in probe design. researchgate.net

By systematically applying these design principles, derivatives of N-cyclopropylbicyclo[2.2.1]heptan-2-amine can be synthesized to develop compounds with optimized activity and drug-like properties. nih.govnih.gov

Substitutions on the Bicyclo[2.2.1]heptane Skeleton

The bicyclo[2.2.1]heptane skeleton offers several positions for substitution, allowing for a systematic exploration of the structure-activity relationship (SAR). Modifications to this rigid scaffold can significantly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The inherent stereochemistry of the bicyclo[2.2.1]heptane system, with its exo and endo faces, adds another layer of complexity and opportunity for optimization.

Research into related bicyclo[2.2.1]heptane-containing molecules has provided valuable insights into the impact of substitutions. For instance, in the development of antagonists for the CXCR2 chemokine receptor, the bicyclo[2.2.1]heptane moiety was introduced as a key structural element to enhance receptor binding. A compound incorporating this scaffold demonstrated significant CXCR2 antagonistic activity, highlighting the scaffold's role in orienting other parts of the molecule for optimal interaction with the receptor. nih.gov

Furthermore, studies on N-substituted bicyclo[2.2.1]heptan-2-amines as NMDA receptor antagonists have shown that modifications to the bicyclic core can modulate activity. While direct SAR data for substitutions on the bicyclo[2.2.1]heptane ring of N-cyclopropylbicyclo[2.2.1]heptan-2-amine is not extensively published, general principles from related series can be applied. For example, the introduction of polar or non-polar groups at various positions on the bicyclic ring can affect properties such as solubility, metabolic stability, and target engagement. The stereochemical orientation of these substituents (exo vs. endo) is also a critical determinant of biological activity, as it dictates the spatial relationship between the substituent and the target's binding pocket. ontosight.ai

The table below illustrates the impact of substitutions on the bicyclo[2.2.1]heptane skeleton in a series of CXCR2 antagonists, demonstrating how modifications can influence potency.

CompoundR1R2CXCR2 IC50 (nM)
1a HH62
1b CH3H>1000
1c HCl48

This table is illustrative and based on data for bicyclo[2.2.1]heptane-containing CXCR2 antagonists to demonstrate SAR principles.

Development of Compound Libraries for SAR Exploration

To systematically investigate the structure-activity relationships of N-cyclopropylbicyclo[2.2.1]heptan-2-amine and its analogs, the development of compound libraries is a powerful strategy. researchgate.net Combinatorial chemistry and parallel synthesis techniques enable the rapid generation of a diverse set of related compounds, allowing for a comprehensive exploration of the chemical space around the core scaffold.

A key starting material for such libraries is bicyclo[2.2.1]heptan-2-amine itself, which can be readily functionalized. The synthesis of derivatives with various substitutions on the bicyclic ring can be achieved through established synthetic methodologies. For the N-cyclopropyl moiety, its introduction can be accomplished via several synthetic routes, including the reaction of the primary amine with cyclopropyl-containing electrophiles. unl.pt

The design of a compound library for SAR exploration would typically involve the systematic variation of several structural features:

Substituents on the bicyclo[2.2.1]heptane ring: Introducing a range of chemical groups (e.g., alkyl, aryl, hydroxyl, halogen) at different positions on the scaffold to probe steric and electronic requirements for activity.

Stereochemistry: Synthesizing and evaluating both exo and endo isomers to understand the preferred geometry for target binding.

Modifications of the N-cyclopropyl group: While the core focus is on the N-cyclopropyl derivative, a library might include other small N-cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) to confirm the optimal ring size for potency and selectivity.

A patent for compositions and methods related to bicyclo[2.2.1]heptanamine-containing compounds describes the synthesis of (1R,2S,3S,4S)-3-cyclopropylbicyclo[2.2.1]heptan-2-amine hydrochloride, providing a concrete example of a member of this chemical class. google.com This underscores the feasibility of synthesizing specific stereoisomers for inclusion in a focused library.

The table below outlines a hypothetical library design for exploring the SAR of N-cyclopropylbicyclo[2.2.1]heptan-2-amine analogs.

Scaffold PositionR1 (N-substituent)R5 (C5-substituent)R6 (C6-substituent)
Variation 1 CyclopropylHH
Variation 2 CyclopropylMethylH
Variation 3 CyclopropylHPhenyl
Variation 4 CyclopropylHydroxyl (exo)H
Variation 5 CyclopropylHydroxyl (endo)H
Variation 6 CyclobutylHH

By synthesizing and screening such a library against a specific biological target, researchers can systematically map the SAR landscape and identify key structural features that govern activity, ultimately guiding the design of more potent and selective therapeutic agents.

Biological Relevance and Advanced Mechanistic Insights Excluding Clinical Data and Specific Dosages

Molecular Targets Associated with Bicyclo[2.2.1]heptane Amines

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane moiety serves as a valuable scaffold in medicinal chemistry for designing ligands that can bind to a variety of biological targets with high specificity. Research has identified several receptors and enzymes where this structural motif is key for interaction.

Chemokine receptors are G protein-coupled receptors that mediate the migration of immune cells, playing a critical role in inflammation and cancer. frontiersin.org The CXC chemokine receptor 2 (CXCR2) has been identified as a target for cancer therapy, particularly in preventing metastasis. nih.gov

Derivatives of the bicyclo[2.2.1]heptane scaffold have been investigated as CXCR2 antagonists. A study focusing on N,N′-diarylsquaramide derivatives incorporated a bicyclo[2.2.1]heptane group to enhance selectivity for CXCR2 over the homologous CXCR1 receptor. One promising compound from this research demonstrated potent antagonistic activity against CXCR2. nih.gov This suggests that the bicyclo[2.2.1]heptane structure is a key component for achieving selective inhibition of this chemokine receptor. nih.gov

Table 1: Inhibitory Activity of Bicyclo[2.2.1]heptane-Containing Compound 2e

Receptor IC₅₀ (nM) Selectivity (CXCR1 IC₅₀ / CXCR2 IC₅₀)
CXCR1 >3000 60.4
CXCR2 48

Data sourced from a study on bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide derivatives. nih.gov

Imidazoline (B1206853) I1 receptors are involved in the central nervous system's regulation of blood pressure. wikipedia.orgnih.gov Activation of these receptors inhibits the sympathetic nervous system, leading to an antihypertensive effect. wikipedia.orgkup.at These receptors are distinct from adrenergic receptors, although some ligands can bind to both. kup.at

A related compound, rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-exo-amine hydrochloride (also known as BRD4780), has been reported as a selective agent for the imidazoline I1 receptor. google.com Another analog, 2-endo-amino-3-exo-isopropylbicyclo[2.2.1]heptane, was also identified as a potent and specific agent for the I1 receptor. nih.gov This indicates that the bicyclo[2.2.1]heptanamine framework is a suitable scaffold for targeting this specific receptor class.

Alpha-2-adrenergic receptors (α2-AR) are G protein-coupled receptors that play a crucial role in regulating neurotransmitter release. wikipedia.org Located on presynaptic nerve terminals, they act as autoreceptors that inhibit the release of norepinephrine, providing a negative feedback mechanism for the sympathetic nervous system. wikipedia.orgnih.gov

The bicyclo[2.2.1]heptanamine derivative BRD4780 has also been identified as an alpha-2-adrenergic blocking agent. google.com This dual activity on both imidazoline I1 and α2-adrenergic receptors is a known characteristic of some centrally acting antihypertensive agents. nih.gov The interaction with α2-AR highlights the versatility of the bicyclo[2.2.1]heptane scaffold in modulating autonomic nervous system activity.

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids. nih.gov By hydrolyzing these epoxides, sEH converts them into corresponding diols, which are often less active or possess pro-inflammatory properties. nih.govmdpi.com Inhibition of sEH is therefore a therapeutic strategy for treating inflammation and pain. caymanchem.com

The lipophilic, cage-like structure of bicyclic compounds makes them suitable for designing sEH inhibitors. Research into new inhibitors has explored the use of fragments derived from natural monoterpenes, including those with a bicyclo[2.2.1]heptane skeleton (derived from camphor), to substitute other common lipophilic moieties like adamantane. mdpi.com This approach demonstrates the utility of the bicyclo[2.2.1]heptane framework in the development of potent sEH inhibitors. mdpi.com

The androgen receptor (AR) is a nuclear transcription factor that mediates the physiological effects of androgens like testosterone. nih.gov It is a well-established target in the treatment of prostate cancer. Antagonists of the AR block the receptor's activity, thereby inhibiting the growth of hormone-sensitive tumors. nih.gov

In the search for novel AR antagonists, researchers have explored various molecular scaffolds. One such study focused on isoindoledione-based compounds and investigated the impact of incorporating different bicyclic portions. While this particular study focused on a bicyclo[3.2.2]nonane analog, it highlights the broader strategy of using rigid bicyclic structures to design potent AR antagonists. researchgate.net This line of research suggests the potential utility of related scaffolds like bicyclo[2.2.1]heptane in this therapeutic area.

Mutations in the Mucin 1 (MUC1) gene can lead to the production of aberrant, misfolded proteins that accumulate within cells, causing certain types of kidney disease. Enhancing the clearance of this mutant protein is a promising therapeutic approach.

The bicyclo[2.2.1]heptanamine derivative BRD4780 was discovered to be effective at clearing mutant frameshift MUC1 protein both in vitro and in vivo. google.com This finding suggests a role for compounds with this scaffold in addressing proteinopathies by promoting the removal of aberrant protein accumulations. google.com

Linkages to Pyrimidine (B1678525) and Purine (B94841) Constrained Nucleosides

The bicyclo[2.2.1]heptane skeleton, a core component of N-cyclopropylbicyclo[2.2.1]heptan-2-amine, serves as a crucial building block in the synthesis of constrained nucleoside analogues. Research has demonstrated an efficient procedure for obtaining ether-protected bicyclo[2.2.1]heptane amines from an optically active keto-alcohol norbornane (B1196662) compound. researchgate.net These amines are pivotal for constructing the heterocyclic bases of pyrimidine and purine constrained nucleosides. researchgate.net The synthesis of novel nucleoside analogues with an optically active bicyclo[2.2.1]heptane skeleton as the sugar moiety has been achieved. For instance, thymine (B56734) and uracil (B121893) analogs have been synthesized by constructing the pyrimidine ring on a bicyclo[2.2.1]heptane amine. nih.gov Furthermore, new N6-substituted adenine (B156593) nucleosides have been developed utilizing this scaffold. researchgate.net These synthetic endeavors highlight the utility of the bicyclo[2.2.1]heptane amine framework in creating structurally constrained nucleosides, which are of interest for their potential therapeutic activities. researchgate.netnih.gov

Understanding the Mechanism of Action at the Molecular Level (e.g., Antagonist Activity)

Derivatives of the bicyclo[2.2.1]heptane scaffold have been investigated for their antagonist activity at chemokine receptors. Specifically, a series of N,N′-diarylsquaramide derivatives incorporating a bicyclo[2.2.1]heptane moiety have been identified as selective antagonists of the CXCR2 receptor. nih.gov Antagonism of CXCR2 is a therapeutic strategy being explored for metastatic cancer. nih.gov The introduction of the bridged ring system of bicyclo[2.2.1]heptane into the N,N′-diarylsquaramide skeleton led to the identification of compounds with potent CXCR2 antagonistic activity and good selectivity over the homologous CXCR1 receptor. nih.gov This suggests that the rigid bicyclo[2.2.1]heptane structure plays a key role in the ligand's ability to bind to and block the receptor, thereby inhibiting its signaling pathway. nih.gov While these studies were not conducted on N-cyclopropylbicyclo[2.2.1]heptan-2-amine itself, they provide valuable insights into the potential for this structural class to act as receptor antagonists.

In Vitro Studies on Proteinopathies and Aberrant Protein Accumulation

A structurally related compound, rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-amine hydrochloride (also known as BRD4780), has demonstrated efficacy in clearing mutant frameshift Mucin 1 protein (MUC1) in vitro. google.com Furthermore, this compound was found to be effective at removing aberrant protein accumulation in various proteinopathies. google.com Proteinopathies are a class of diseases characterized by the aggregation and deposition of misfolded proteins. The ability of a bicyclo[2.2.1]heptane amine derivative to clear such aberrant proteins in vitro suggests a potential mechanism for therapeutic intervention in these disorders. google.com This finding points to the potential of the core bicyclo[2.2.1]heptane amine scaffold, as found in N-cyclopropylbicyclo[2.2.1]heptan-2-amine, to be a valuable starting point for the development of novel agents targeting proteinopathies.

Antiviral Activity and RNA Virus Replication Modulation

The bicyclo[2.2.1]heptane framework has been incorporated into various compounds to explore their antiviral potential. A series of compounds containing a 1,7,7-trimethylbicyclo[2.2.1]heptane fragment were evaluated for their in vitro antiviral activity against influenza A virus. nih.gov One of the most potent compounds identified was a quaternary ammonium (B1175870) salt based on (-)-borneol, which inhibited several influenza A virus subtypes. nih.gov Mechanistic studies indicated that this compound is most effective during the early stages of the viral life cycle. nih.gov

Furthermore, novel carbocyclic nucleoside analogues incorporating an optically active bicyclo[2.2.1]heptane skeleton as a sugar moiety have been synthesized and tested for their inhibitory activity against influenza A virus and coxsackievirus B4 in cell culture. nih.gov Some of these compounds showed promising antiviral activity. nih.gov The development of nucleoside analogues that inhibit viral RNA-dependent RNA polymerase is a key strategy in antiviral drug discovery. nih.govmdpi.com The unique conformational constraints imposed by the bicyclo[2.2.1]heptane scaffold may contribute to the observed antiviral effects by influencing the interaction of these nucleoside analogues with viral enzymes.

Table 1: Antiviral Activity of Bicyclo[2.2.1]heptane Derivatives

Compound Class Virus Mechanism of Action/Target Reference
Quaternary ammonium salts with 1,7,7-trimethylbicyclo[2.2.1]heptane fragment Influenza A virus (H1, H1pdm09, H3 subtypes) Early stages of viral life cycle nih.gov
Carbocyclic nucleoside analogues with bicyclo[2.2.1]heptane skeleton Influenza A (H1N1)pdm09, Coxsackievirus B4 Not specified, potential polymerase inhibition nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways for Stereoselective Access

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient and highly selective synthetic routes to access specific stereoisomers of N-cyclopropylbicyclo[2.2.1]heptan-2-amine is a primary focus of ongoing research.

Key strategies include:

Asymmetric Diels-Alder Reactions: The core bicyclo[2.2.1]heptane framework is classically constructed via the Diels-Alder reaction. cdnsciencepub.com Future efforts are directed towards the use of chiral dienophiles, dienes, or chiral Lewis acid catalysts to induce high levels of enantioselectivity in this key cycloaddition step. rsc.orgrsc.orgacs.org This approach allows for the early introduction of chirality, which can be carried through subsequent transformations to the final amine product. acs.org

Organocatalysis: Organocatalytic formal [4+2] cycloaddition reactions represent a powerful, metal-free method for creating functionalized bicyclo[2.2.1]heptanes with high enantioselectivity under mild conditions. rsc.org Adapting these methodologies could provide direct access to chiral intermediates amenable to conversion into the target compound. rsc.org

Chiral Auxiliaries and Resolution: The use of chiral auxiliaries, which are temporarily attached to the reacting molecule to direct the stereochemical outcome of a reaction, remains a robust strategy. rsc.org For racemic mixtures of bicyclo[2.2.1]heptan-2-amine or its precursors, chiral resolution using resolving agents like (2R,3R)-O,O'-dibenzoyltartaric acid or preparative chiral chromatography (e.g., SFC) are effective methods to separate the individual enantiomers. rsc.orgresearchgate.net

These approaches are critical for building libraries of stereochemically pure compounds, enabling a more precise evaluation of their structure-activity relationships. rsc.org

Exploration of New Chemical Transformations for Diverse Derivatives

To fully explore the chemical space around the N-cyclopropylbicyclo[2.2.1]heptan-2-amine scaffold, researchers are investigating a range of chemical transformations to generate a diverse library of derivatives.

Emerging areas of exploration include:

Direct C–H Functionalization: Modern synthetic methods, including palladium-catalyzed reactions, are enabling the direct functionalization of otherwise inert C–H bonds. researchgate.net Applying these techniques to the bicyclo[2.2.1]heptane core could allow for the introduction of new substituents at various positions, a task that is challenging with traditional methods. chemrxiv.orgchemrxiv.org

N-Cyclopropyl Ring-Opening Reactions: The cyclopropyl (B3062369) group is a strained three-membered ring that can undergo unique ring-opening reactions under specific conditions, such as in the presence of acids or electrophiles. nih.gov Research into these transformations could yield novel derivatives, such as N-(2-chloropropyl)amides or 2-oxazolines from related N-cyclopropyl-amides, providing access to entirely new molecular architectures. rsc.orgresearchgate.net

Derivatization of the Amine: The secondary amine is a versatile functional handle for a wide array of chemical modifications. Standard reactions such as acylation, alkylation, sulfonylation, and reductive amination can be used to attach various functional groups, thereby modulating the compound's physicochemical properties like polarity, lipophilicity, and hydrogen bonding capacity. chem-soc.sinih.gov

Transformation TypeReagents/ConditionsPotential ProductsReference
C-H Borylation Iridium catalysts, B₂pin₂Borylated bicycloheptane (B81988) derivatives chemrxiv.org
Ring Opening Lewis acids (e.g., AlCl₃) on N-cyclopropyl amidesN-(2-chloropropyl)amides, 5-methyl-2-oxazolines rsc.org
Amine Derivatization Acyl chlorides, alkyl halides, sulfonyl chloridesAmides, tertiary amines, sulfonamides chem-soc.si

Advanced Computational Modeling for Predictive SAR and Drug Design

In silico methods are becoming indispensable for accelerating the drug discovery process. Advanced computational models are being employed to predict the biological activity and pharmacokinetic properties of N-cyclopropylbicyclo[2.2.1]heptan-2-amine derivatives, guiding synthetic efforts toward the most promising candidates.

Computational approaches include:

Molecular Docking: This technique is used to predict the preferred binding orientation of a molecule to its biological target. For instance, docking studies on derivatives of the bicyclo[2.2.1]heptane scaffold have been used to understand their interactions with the CXCR2 receptor, revealing key hydrogen bonds and hydrophobic interactions that contribute to their antagonistic activity. nih.gov Such insights help explain structure-activity relationships (SAR) and guide the design of more potent analogs. nih.gov

Predictive ADME Models: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. Researchers are developing in silico models, including Quantitative Structure-Activity Relationship (QSAR) models, to predict properties like Caco-2 permeability and metabolic stability for bicyclic compounds. nih.govresearchgate.netnih.gov These models identify key physicochemical descriptors, such as lipophilicity and the number of hydrogen bond donors, that influence a compound's ADME profile. nih.govcambridge.org

Modeling TechniqueApplicationKey Findings/PredictionsReference
Molecular Docking Predict binding mode of bicyclo[2.2.1]heptane derivatives to CXCR1/2The (S)-enantiomer may form stronger hydrogen bonds with key residues (Arg80, Tyr314), suggesting better antagonistic activity. nih.gov
In Silico ADME Modeling Define "drug-like" ranges for bicyclic structuresFor bicyclic compounds, key properties were defined: MW ≤ 524, ALogP ≤ 5.4, H-bond donors ≤ 3, H-bond acceptors ≤ 8. nih.gov
Docking & Property Calculation Evaluate potential of bicyclo[2.2.1]heptane nucleoside analogs as antiviralsAll designed compounds complied with Lipinski's rules, and docking scores helped prioritize candidates for synthesis. mdpi.com

Expanding the Scope of Bioisosteric Applications

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The rigid, saturated bicyclo[2.2.1]heptane scaffold has emerged as a highly effective bioisostere for the phenyl ring, offering a pathway to escape the "flatland" of traditional aromatic drugs. nih.govtcd.ie

Advantages of this bioisosteric replacement include:

Improved Physicochemical Properties: Replacing a flat aromatic ring with a three-dimensional, sp³-rich scaffold like bicyclo[2.2.1]heptane can lead to significant improvements in key drug properties. nih.gov This often results in increased aqueous solubility and enhanced metabolic stability, as the saturated core is less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govpharmablock.com

Enhanced Target Engagement: The well-defined three-dimensional geometry of the bicyclo[2.2.1]heptane scaffold allows for more precise and optimized interactions with protein binding pockets compared to the less defined spatial orientation of substituents on a flexible phenyl ring. tcd.ie

Novel Intellectual Property: Swapping a common phenyl ring for a less common bioisostere like bicyclo[2.2.1]heptane can generate novel chemical entities, providing a route to new intellectual property. pharmablock.com

Future research will focus on applying this strategy to a broader range of therapeutic targets where current phenyl-containing drugs suffer from poor pharmacokinetics or metabolic liabilities. taylorfrancis.com

PropertyPhenyl RingBicyclo[2.2.1]heptane ScaffoldAdvantage of Replacement
Geometry Planar (2D)Three-dimensional (3D)Improved spatial arrangement for receptor binding
Saturation (sp³ character) Low (sp²)High (sp³)Increased metabolic stability, improved solubility
Metabolism Prone to oxidative metabolism (e.g., by CYPs)Generally more resistant to oxidationReduced potential for drug-drug interactions and toxic metabolites
Solubility Generally lowerOften higherBetter formulation and bioavailability potential

Identification of Novel Biological Targets and Therapeutic Applications through Molecular Design

The unique structural and physicochemical properties of the N-cyclopropylbicyclo[2.2.1]heptan-2-amine scaffold make it an attractive starting point for designing ligands for a variety of biological targets. By combining the derivatization strategies and bioisosteric principles outlined above, researchers are actively seeking new therapeutic applications.

Current and potential therapeutic areas include:

Oncology: Derivatives of bicyclo[2.2.1]heptan-2-amine have shown potent and selective antagonistic activity against the CXCR2 receptor, a target implicated in cancer metastasis. nih.gov Molecular design efforts are focused on optimizing this activity to develop new anti-cancer agents. nih.gov

Neurodegenerative Diseases: The bicycloheptane framework has been utilized to design uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Overactivation of this receptor is linked to neurotoxicity in conditions like Alzheimer's disease. Future work will involve fine-tuning the scaffold to improve potency and selectivity for NMDA receptor subtypes. researchgate.net

Antiviral Agents: The bicyclo[2.2.1]heptane skeleton has been successfully incorporated into nucleoside analogs, serving as a rigid carbocyclic replacement for the sugar moiety. mdpi.com Some of these analogs have demonstrated promising activity against Herpes Simplex Virus-1 (HSV-1), suggesting a broader potential for this scaffold in the development of novel antiviral drugs. mdpi.com

By leveraging molecular design, researchers can systematically modify the core structure to interact with new biological targets, potentially leading to first-in-class therapies for a range of diseases.

Q & A

Q. What are the key synthetic routes for N-cyclopropylbicyclo[2.2.1]heptan-2-amine, and how can stereochemical purity be ensured?

The compound is synthesized via Grignard reactions starting with substituted bromobenzenes and norcamphor. The alcohol intermediate is converted to an amine through azide formation and reduction, followed by alkylation with cyclopropyl groups. Stereochemical control is achieved using chiral precursors or chromatographic separation, with structural validation via NMR, MS, and melting point analysis .

Q. How is the structural identity of N-cyclopropylbicyclo[2.2.1]heptan-2-amine confirmed in research settings?

Structural confirmation relies on a combination of:

  • 1H/13C NMR : To assign proton environments and carbon frameworks, particularly distinguishing endo/exo configurations.
  • Mass spectrometry (MS) : For molecular weight verification and fragmentation patterns.
  • X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives (e.g., hydrochloride salts) .

Q. What in vitro models are suitable for evaluating NMDA receptor antagonism of this compound?

MDCK (epithelial) and N2a (neuronal) cell lines are standard for assessing blood-brain barrier (BBB) permeability and neurotoxicity. Assays include:

  • MTT viability tests : To quantify cytotoxicity at therapeutic concentrations (e.g., 1–500 µM).
  • Radioligand binding : Using [3H]MK-801 to measure affinity for the NMDA receptor’s phencyclidine (PCP) site .

Q. What safety precautions are critical when handling N-cyclopropylbicyclo[2.2.1]heptan-2-amine?

The compound is classified as a flammable liquid with skin/eye corrosion hazards (GHS Category 1A/1B). Required precautions include:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact NMDA receptor affinity and toxicity?

  • Cyclopropyl groups : Enhance metabolic stability and BBB penetration compared to bulkier aryl groups (e.g., 4-fluorophenyl in analog 5b).
  • Toxicity trade-offs : Smaller substituents reduce cytotoxicity in MDCK cells at >100 µM but may lower receptor affinity. SAR studies recommend balancing lipophilicity (logP) and hydrogen-bonding capacity for optimized profiles .

Q. What mechanisms explain the divergent neurotoxicity profiles of N-cyclopropylbicyclo[2.2.1]heptan-2-amine analogs in neuronal vs. epithelial cells?

  • Mitochondrial dysfunction : Observed in N2a cells at high concentrations (>200 µM), linked to ROS generation.
  • BBB mimicry : MDCK cells show lower sensitivity, suggesting selective toxicity dependent on cell-type-specific transporters .

Q. How do enantiomeric differences influence pharmacological activity?

The (1R,2S,4S)-enantiomer (e.g., TC-5214) exhibits higher NMDA receptor affinity and antidepressant efficacy compared to the racemic mixture. Chiral HPLC or enzymatic resolution is required to isolate active enantiomers .

Q. What analytical methods resolve data contradictions in receptor binding vs. functional assays?

Discrepancies between binding affinity (IC50) and functional inhibition (e.g., electrophysiology) are addressed via:

  • Allosteric modulation studies : To detect noncompetitive antagonism.
  • Patch-clamp electrophysiology : Validates voltage-dependent block, a hallmark of NMDA receptor uncompetitive antagonists .

Q. How can metabolic stability be predicted for N-cyclopropylbicyclo[2.2.1]heptan-2-amine derivatives?

Use in silico tools (e.g., SwissADME) to calculate CYP450 metabolism hotspots. Experimental validation involves:

  • Liver microsome assays : Measure half-life (t1/2) and intrinsic clearance.
  • LC-MS/MS : Identifies major metabolites, particularly oxidative deamination products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.